Validated Absence of Matrix Effect: Regadenoson-d3 Matches Analyte Behavior in Human Plasma
In a validated HILIC-MS/MS method for human plasma quantification, Regadenoson-d3 exhibited no apparent matrix effect, a performance metric identical to that observed for unlabeled Regadenoson under identical experimental conditions. This co-equivalence in matrix effect behavior is a critical validation criterion that must be empirically demonstrated for any internal standard [1]. While non-deuterated structural analogs would require separate matrix effect validation and may exhibit divergent ionization behavior, Regadenoson-d3's isotopic nature ensures co-elution and matched ion suppression/enhancement profiles with the analyte [1].
| Evidence Dimension | Matrix effect in human plasma |
|---|---|
| Target Compound Data | No apparent matrix effect |
| Comparator Or Baseline | Regadenoson (unlabeled analyte): No apparent matrix effect |
| Quantified Difference | Equivalent (both exhibit no apparent matrix effect) |
| Conditions | HILIC-MS/MS; API 4000 mass spectrometer; human plasma; acetonitrile protein precipitation; BEH HILIC column (50×2.1 mm, 1.7 μm); 10 mmol/L ammonium acetate/acetonitrile gradient elution [1] |
Why This Matters
Demonstrates that Regadenoson-d3 provides identical matrix effect compensation to the analyte, enabling accurate quantification across varying plasma lots—a property not verifiable for non-isotopic analog internal standards without extensive revalidation.
- [1] Wang DJ, Wang DW, Fang QC, Shen Y, Zeng NJ, Yang YL, Sun LN. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of regadenoson in human plasma and its pharmacokinetic application. J Sep Sci. 2022;45(6):1146-1152. doi:10.1002/jssc.202100756 View Source
